molecular formula C24H38O4 B8236196 3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID

3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID

Cat. No.: B8236196
M. Wt: 390.6 g/mol
InChI Key: JWZBXKZZDYMDCJ-UHFFFAOYSA-N
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Description

3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID is a steroid compound that functions as a modulator of cellular signaling pathways. It acts by binding to specific receptors within the cell, leading to the activation or inhibition of downstream signaling cascades. This compound is involved in the regulation of gene expression and various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID involves multiple steps, typically starting from cholic acid or other bile acids. The process includes oxidation, reduction, and substitution reactions to introduce the necessary functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound is often carried out through biotransformation processes using microbial cultures. These cultures can selectively oxidize and reduce specific positions on the steroid nucleus, making the process more efficient and environmentally friendly .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethyl acetate, dichloromethane.

Major Products Formed:

Scientific Research Applications

3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID involves binding to specific receptors within the cell, leading to the activation or inhibition of downstream signaling cascades. This binding can result in the regulation of gene expression and various cellular processes. The compound’s molecular targets include nuclear receptors and enzymes involved in steroid metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZBXKZZDYMDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-61-5
Record name 5β-Cholanic acid-3α-ol-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID
Reactant of Route 2
3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID
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3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID
Reactant of Route 4
3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID
Reactant of Route 5
3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID
Reactant of Route 6
3-ALPHA-HYDROXY-6-KETOCHOLANIC ACID

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